2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-
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Overview
Description
2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- is a chemical compound that belongs to the class of pyrrolidinones. Pyrrolidinones are five-membered lactams, which are cyclic amides. This compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
The synthesis of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- involves several steps. One common method is the reaction of 4-methyl-2-pyrrolidinone with 3-(cyclopentyloxy)-4-methoxybenzyl chloride under basic conditions. The reaction is typically carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Chemical Reactions Analysis
2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Scientific Research Applications
2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- involves its interaction with specific molecular targets and pathways. It acts as an inhibitor of cyclic AMP-specific phosphodiesterase (PDE4), leading to an increase in intracellular cyclic AMP levels. This results in various downstream effects, including anti-inflammatory and antidepressant activities .
Comparison with Similar Compounds
2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl- can be compared with other similar compounds such as:
2-Pyrrolidone: A simpler pyrrolidinone derivative with a wide range of industrial applications.
N-Methylpyrrolidone: Known for its use as a solvent in various chemical reactions.
Rolipram: A similar compound with potent PDE4 inhibitory activity and potential therapeutic applications
These comparisons highlight the unique structural features and biological activities of 2-Pyrrolidinone, 4-[3-(cyclopentyloxy)-4-methoxyphenyl]-4-methyl-, making it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
193748-57-1 |
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Molecular Formula |
C17H23NO3 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(3-cyclopentyloxy-4-methoxyphenyl)-4-methylpyrrolidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-17(10-16(19)18-11-17)12-7-8-14(20-2)15(9-12)21-13-5-3-4-6-13/h7-9,13H,3-6,10-11H2,1-2H3,(H,18,19) |
InChI Key |
KPDDUVTUPJNVGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(=O)NC1)C2=CC(=C(C=C2)OC)OC3CCCC3 |
Origin of Product |
United States |
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